molecular formula C13H13NO3 B6367584 6-(2,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1111110-57-6

6-(2,4-Dimethoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367584
CAS RN: 1111110-57-6
M. Wt: 231.25 g/mol
InChI Key: AZDUPJLMNLPXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% (6-DMPH-2-OH, 95%), is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 172-174°C and a boiling point of 300°C. 6-DMPH-2-OH, 95% is a versatile compound that can be used in a variety of laboratory experiments, as well as in biochemical and physiological research.

Scientific Research Applications

6-DMPH-2-OH, 95% is an important compound for scientific research, as it is used in a variety of laboratory experiments. It is used as a reagent in the synthesis of other compounds, such as 2-amino-6-(2,4-dimethoxyphenyl)-pyridine-3-carboxylic acid, which is used in the synthesis of novel compounds with potential therapeutic applications. 6-DMPH-2-OH, 95% is also used in the synthesis of 2-(2,4-dimethoxyphenyl)-6-hydroxy-3-pyridin-4-one, which has been used in the development of new organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 6-DMPH-2-OH, 95% is not fully understood. It is believed that the compound acts as a ligand, binding to metal ions in the body, such as iron and zinc, and forming complexes that can affect the biochemical and physiological processes in the body. It is also believed that 6-DMPH-2-OH, 95% can interact with other molecules and enzymes, affecting their activity and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DMPH-2-OH, 95% are not yet fully understood. However, studies have shown that the compound can affect the expression of certain genes and proteins, as well as alter the activity of certain enzymes. In addition, 6-DMPH-2-OH, 95% has been shown to have an antioxidant effect, which may be beneficial in preventing or treating certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-DMPH-2-OH, 95% in laboratory experiments include its availability, low cost, and ease of use. The compound is also relatively stable, making it suitable for a variety of experiments. However, 6-DMPH-2-OH, 95% has some limitations. For example, it can be toxic in high concentrations and may cause irritation to the skin and eyes. In addition, the compound is not soluble in water, making it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for research on 6-DMPH-2-OH, 95%. For example, further studies could be conducted to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. In addition, studies could be conducted to investigate the potential therapeutic applications of 6-DMPH-2-OH, 95%, such as its use as an antioxidant or in the development of new organic light-emitting diodes. Finally, further research could be conducted to investigate the potential toxicity of 6-DMPH-2-OH, 95% and to develop methods to reduce or eliminate its toxicity.

Synthesis Methods

6-DMPH-2-OH, 95% is synthesized from 2,4-dimethoxyphenol and pyridine-2-carboxaldehyde in a two-step reaction. In the first step, the 2,4-dimethoxyphenol is reacted with pyridine-2-carboxaldehyde in the presence of a base catalyst to form 6-(2,4-dimethoxyphenyl)-2-pyridone. In the second step, the 6-(2,4-dimethoxyphenyl)-2-pyridone is hydrogenated to form 6-(2,4-dimethoxyphenyl)-2-hydroxypyridine, 95%.

properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-9-6-7-10(12(8-9)17-2)11-4-3-5-13(15)14-11/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDUPJLMNLPXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682946
Record name 6-(2,4-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Dimethoxyphenyl)-2-hydroxypyridine

CAS RN

1111110-57-6
Record name 6-(2,4-Dimethoxyphenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111110-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,4-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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